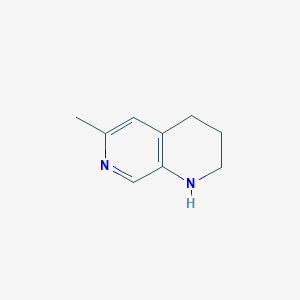
6-Methyl-1,2,3,4-tetrahydro-1,7-naphthyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-1,2,3,4-tetrahydro-1,7-naphthyridine is a nitrogen-containing heterocyclic compound. This compound is part of the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound consists of a naphthyridine core with a methyl group attached at the sixth position and a tetrahydro configuration, indicating the presence of four hydrogen atoms added to the naphthyridine ring system.
準備方法
The synthesis of 6-Methyl-1,2,3,4-tetrahydro-1,7-naphthyridine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride can generate the desired tetrahydro naphthyridine derivative . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
化学反応の分析
6-Methyl-1,2,3,4-tetrahydro-1,7-naphthyridine undergoes several types of chemical reactions, including:
Oxidation: The tetrahydro form can be oxidized to form the corresponding aromatic naphthyridine.
Reduction: Reduction reactions can further modify the hydrogenation state of the compound.
Substitution: Various substitution reactions can occur at different positions on the naphthyridine ring, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve halogenating agents or nucleophiles.
科学的研究の応用
6-Methyl-1,2,3,4-tetrahydro-1,7-naphthyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits various biological activities, making it a subject of study for potential therapeutic applications.
Industry: It is used in the development of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of 6-Methyl-1,2,3,4-tetrahydro-1,7-naphthyridine involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to interfere with cell division and induce apoptosis in cancer cells. The compound may also interact with enzymes and receptors involved in various biological processes, leading to its diverse pharmacological effects .
類似化合物との比較
6-Methyl-1,2,3,4-tetrahydro-1,7-naphthyridine can be compared with other similar compounds in the naphthyridine family, such as:
1,5-Naphthyridine: Known for its biological activities and applications in medicinal chemistry.
1,6-Naphthyridine: Exhibits a wide range of pharmacological activities, including anticancer and anti-human immunodeficiency virus properties.
1,8-Naphthyridine: Used in the synthesis of various biologically active compounds.
The uniqueness of this compound lies in its specific substitution pattern and tetrahydro configuration, which contribute to its distinct chemical and biological properties.
特性
分子式 |
C9H12N2 |
|---|---|
分子量 |
148.20 g/mol |
IUPAC名 |
6-methyl-1,2,3,4-tetrahydro-1,7-naphthyridine |
InChI |
InChI=1S/C9H12N2/c1-7-5-8-3-2-4-10-9(8)6-11-7/h5-6,10H,2-4H2,1H3 |
InChIキー |
SOONMDWXGHZUBB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=N1)NCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



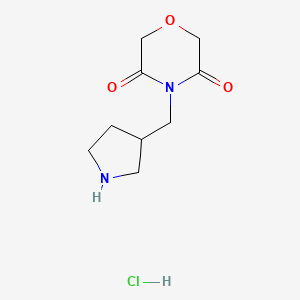
![9-(Boc-amino)-spiro[5.5]undecane-3-carboxylic Acid](/img/structure/B14864784.png)


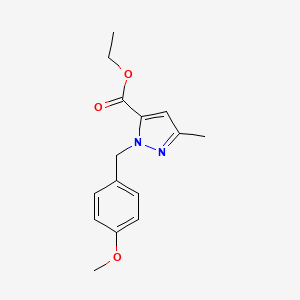
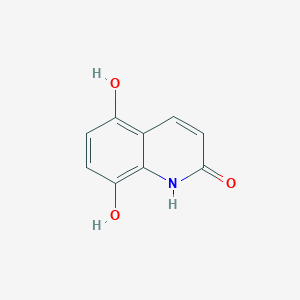
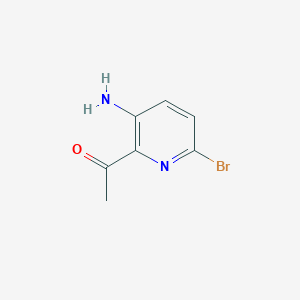

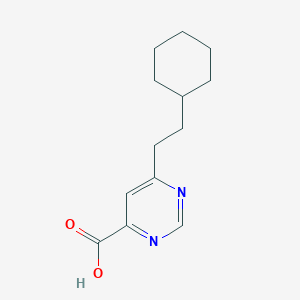

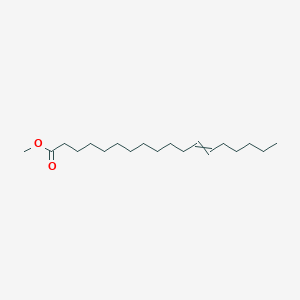
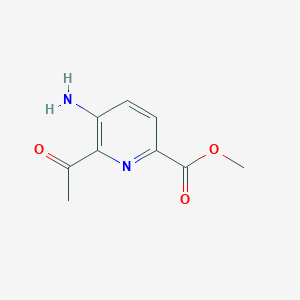
![2-(5-Chlorothiophen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14864856.png)
